4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Description
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-11-5-12(2)7-14(6-11)20-10-15(9-19)23(21,22)17-4-3-13(18)8-16(17)20/h3-8,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCWCIOCQILRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate. The process begins with the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide to form the corresponding 2-aminobenzenesulfonamides. These intermediates are then reacted with trimethyl orthoacetate to yield the desired thiazine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is studied for its interactions with biological molecules, providing insights into its potential as a biochemical tool or probe.
Industrial Applications: It may be used in the synthesis of other complex molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
*Price calculated from (e.g., $54 for 10 mg ≈ $5.4/mg).
Electronic and Functional Comparisons
While direct data on the target compound’s electronic properties are unavailable, insights can be inferred from structurally related benzothiazine and carbazole derivatives:
- PXZ-Mes3B and DAC-Mes3B (): These phenoxazine- and carbazole-based emitters share aryl-boryl substituents and demonstrate high external quantum efficiency (EQE up to 22.8% for PXZ-Mes3B). The dimethylphenyl group in the target compound may similarly enhance charge transport or stability, though its fluorine and cyano groups likely reduce π-conjugation compared to Mes3B-based emitters .
Biological Activity
The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile represents a class of synthetic organic molecules known for their diverse biological activities. This compound, characterized by its complex benzothiazine core and various substituents, has garnered attention in medicinal chemistry for its potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 435.5 g/mol. The presence of a fluoro group and a dioxo functionality contributes to its chemical reactivity and biological interactions. Below is a summary of its structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| Functional Groups | Dioxido, Fluoro, Ketone |
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities including:
- Antimicrobial Effects : Studies have shown that benzothiazine derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Activity : Preliminary studies suggest that this compound could interfere with cancer cell proliferation through various mechanisms.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with cellular receptors, affecting signaling pathways.
- Gene Expression Regulation : It might influence the expression of genes related to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazine derivatives:
- Antimicrobial Activity : A study demonstrated that related benzothiazine compounds exhibited significant antibacterial effects against various strains of bacteria. This suggests potential applications in treating bacterial infections.
- Neuroprotective Effects : Research involving chemically-induced seizure models indicated that benzothiazine derivatives could provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for optimizing its efficacy. Techniques employed in such studies include:
- Molecular Docking : This computational method predicts how the compound binds to specific biological targets.
- In Vitro Assays : These experiments assess the biological activity in controlled environments, providing insight into the compound's pharmacodynamics.
Q & A
Q. Advanced Research Focus
- SCXRD Analysis : Resolve crystal packing motifs and quantify intermolecular distances (e.g., centroid-to-centroid distances for aromatic rings).
- Hirshfeld Surface Analysis : Visualize and quantify non-covalent interactions (e.g., C–H···O, F···H contacts) using CrystalExplorer software.
- DFT-Based Dimer Calculations : Compute interaction energies for observed packing patterns .
How can machine learning (ML) models predict novel derivatives with enhanced properties?
Advanced Research Focus
Data-Driven Workflow :
Dataset Curation : Compile experimental/reactivity data from analogous benzothiazine derivatives.
Feature Selection : Include descriptors like Hammett σ constants, molar refractivity, and topological polar surface area (TPSA).
Model Training : Use random forest or gradient-boosted regression to predict properties (e.g., solubility, bioactivity).
Validation : External testing with leave-one-out cross-validation (LOOCV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
